![molecular formula C22H27N3O4S B2610528 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine CAS No. 609792-36-1](/img/structure/B2610528.png)
1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as PPSB, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
1-(2-Methoxyphenyl)piperazine compounds demonstrate potential as G protein-biased dopamine receptor partial agonists. They show promise in activating G proteins over β-arrestin recruitment at dopamine D2 receptors, which could be significant for developing novel therapeutics for conditions like psychosis and schizophrenia. (Möller et al., 2017)
Serotonin Antagonism
This class of compounds, including analogues of 1-(2-methoxyphenyl)piperazine, has been studied for their role as serotonin antagonists, with specific focus on 5-HT1A receptor interaction. Such compounds could have implications in treating disorders related to serotonin dysfunction. (Raghupathi et al., 1991)
Fluorescent Ligands for Receptor Visualization
Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized with fluorescent properties, providing tools for visualizing 5-HT1A receptors in cellular models. This could aid in more detailed studies of receptor distribution and function. (Lacivita et al., 2009)
Crystal Structure Analysis
Research into the crystal structure and molecular interactions of related piperazine derivatives enhances our understanding of their chemical properties and potential pharmacological applications. (Kumara et al., 2017)
Antimicrobial and Antihypertensive Effects
Some piperazine derivatives have shown antiarrhythmic, antihypertensive, and antimicrobial activities, suggesting their potential use in treating cardiovascular diseases and infections. (Malawska et al., 2002)
Antimicrobial Activities of Triazole Derivatives
Piperazine compounds have been synthesized as part of novel triazole derivatives, displaying promising antimicrobial activities against various pathogens, indicating their potential use in infectious disease management. (Bektaş et al., 2007)
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, including derivatives of 1-(2-methoxyphenyl)piperazine, has opened avenues for developing non-nucleoside inhibitors of HIV-1 reverse transcriptase, potentially contributing to HIV/AIDS treatment. (Romero et al., 1994)
Antimicrobial Activity of Pyridine Derivatives
Piperazine derivatives have been explored in the synthesis of new pyridine compounds, showing varied and modest antimicrobial activity, suggesting their potential application in antimicrobial therapies. (Patel et al., 2011)
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-21-7-3-2-6-20(21)23-14-16-24(17-15-23)22(26)18-8-10-19(11-9-18)30(27,28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVPCPNRIPWWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
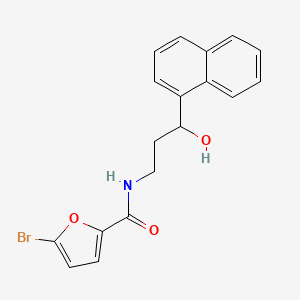

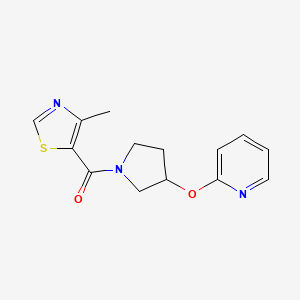
![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)
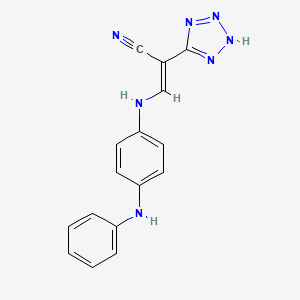
![2-[(Oxan-4-yl)amino]phenol hydrochloride](/img/structure/B2610459.png)
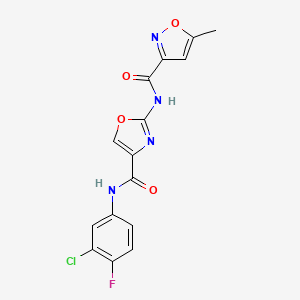
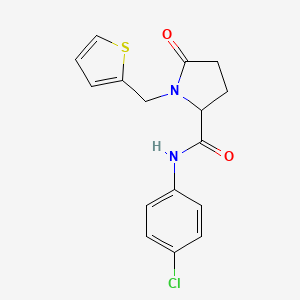
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2610462.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2610463.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2610466.png)
![[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2610468.png)
